Tafluprost - 209860-87-7

Tafluprost

Catalog Number: EVT-283111
CAS Number: 209860-87-7
Molecular Formula: C25H34F2O5
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafluprost is a synthetic prostaglandin F2α (PGF2α) analogue, specifically a 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F2α analogue. It acts as a potent and selective agonist of the prostanoid FP receptor. In scientific research, Tafluprost serves as a valuable tool for investigating ocular hypertension and glaucoma, particularly its role in modulating intraocular pressure (IOP).

Synthesis Analysis

One method for synthesizing Tafluprost involves a novel convergent approach utilizing Julia–Lythgoe olefination. This method uses a structurally advanced prostaglandin phenylsulfone as a common starting material for the synthesis of various commercially available antiglaucoma PGF2α analogues, including Latanoprost, Travoprost, Bimatoprost, and Tafluprost. This approach offers potential cost-effectiveness due to the large-scale production of the starting material.

Another key step in this synthesis route involves deoxydifluorination of a trans-13,14-en-15-one intermediate using Deoxo-Fluor. Subsequent hydrolysis of protecting groups and final esterification then yield Tafluprost. This synthesis route is advantageous due to its ability to produce high-purity Tafluprost while utilizing relatively cost-effective reagents.

Molecular Structure Analysis

Tafluprost undergoes hydrolysis to its active metabolite, Tafluprost acid. Further metabolism occurs primarily via β-oxidation, followed by oxidation. Analysis of these reactions is crucial for understanding Tafluprost's metabolic pathway and its potential interactions with other drugs or metabolic processes.

Mechanism of Action

Tafluprost lowers IOP primarily by enhancing uveoscleral outflow. This occurs through its binding and activation of the FP receptor, a G protein-coupled receptor primarily found in the ciliary body and ocular tissues. Activation of FP receptors in these tissues leads to increased fluid outflow from the eye, thus reducing IOP.

Studies in mice deficient in various prostanoid receptors have demonstrated that Tafluprost's IOP-lowering effect is primarily mediated by the FP receptor. Furthermore, research suggests that Tafluprost may also induce the production of endogenous prostaglandins, which further contribute to its ocular hypotensive effect by acting through the EP3 receptor.

Applications
  • In vivo models of glaucoma: Tafluprost serves as a valuable tool for inducing ocular hypertension in animal models, enabling researchers to study the pathogenesis of glaucoma and evaluate the efficacy of novel therapeutic interventions.

  • Investigating drug delivery systems: Researchers are exploring novel drug delivery systems, such as sustained-release formulations, to improve the efficacy and duration of action of Tafluprost. These systems aim to enhance patient compliance and potentially reduce the frequency of administration.

  • Evaluating ocular surface safety: Studies comparing the effects of Tafluprost formulations with and without preservatives provide insights into the impact of preservatives on ocular surface health and guide the development of safer formulations for long-term glaucoma management.

Tafluprost acid

  • Compound Description: Tafluprost acid is the biologically active metabolite of Tafluprost. It is a potent and selective prostaglandin F2α (PGF2α) receptor agonist. [, , , , ]
  • Relevance: Tafluprost acid is directly responsible for the intraocular pressure (IOP)-lowering effect of Tafluprost. It is formed by hydrolysis of the ester group in Tafluprost after topical administration. Tafluprost acid has a higher affinity for the FP receptor compared to Tafluprost. [, , , , ]

Latanoprost

  • Compound Description: Latanoprost is a prostaglandin F2α analog used to treat glaucoma and ocular hypertension. It lowers IOP primarily by increasing uveoscleral outflow. [, , , , , , , , , , , ]
  • Relevance: Latanoprost is structurally similar to Tafluprost and shares its mechanism of action for lowering IOP. Several studies have compared the efficacy and safety of Tafluprost to Latanoprost, finding them to be generally comparable. [, , , , , , , , , , , ]

Travoprost

  • Compound Description: Travoprost is another prostaglandin F2α analog used to treat glaucoma and ocular hypertension. It primarily lowers IOP by increasing uveoscleral outflow. [, , , , , ]
  • Relevance: Similar to Tafluprost, Travoprost is a potent IOP-lowering agent. It is structurally similar to Tafluprost and shares its mechanism of action. Some studies suggest that Travoprost might have a greater IOP-lowering effect than Tafluprost in the late afternoon and evening. [, , , , , ]

Bimatoprost

  • Compound Description: Bimatoprost is a prostaglandin analog used to treat glaucoma and ocular hypertension. It lowers IOP by increasing both trabecular meshwork and uveoscleral outflow. [, , , , ]
  • Relevance: Bimatoprost, like Tafluprost, effectively lowers IOP. While structurally similar to Tafluprost, Bimatoprost has a slightly different mechanism of action, potentially leading to greater IOP reduction in some cases. [, , , , ]

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist used to lower IOP in patients with glaucoma and ocular hypertension. It works by reducing aqueous humor production. [, , , , , , ]
  • Relevance: Timolol is often used in combination with prostaglandin analogs, including Tafluprost, to achieve additive IOP-lowering effects. The fixed-dose combination of Tafluprost and Timolol provides convenient once-daily dosing for patients. [, , , , , , ]

1,2-dinor-tafluprost acid

  • Compound Description: 1,2-dinor-tafluprost acid is a metabolite of Tafluprost, formed by β-oxidation and subsequent oxidation. []
  • Relevance: This metabolite is found in ocular tissues after Tafluprost administration but does not significantly lower IOP. It provides insight into the metabolic pathways of Tafluprost in the body. []

1,2,3,4-tetaranor-tafluprost acid

  • Compound Description: 1,2,3,4-tetaranor-tafluprost acid is another metabolite of Tafluprost, generated through further β-oxidation and oxidation. []
  • Relevance: Similar to 1,2-dinor-tafluprost acid, this metabolite is found in ocular tissues after Tafluprost administration but does not significantly lower IOP. It contributes to the understanding of Tafluprost's metabolic fate. []

Unoprostone

  • Compound Description: Unoprostone is a prostaglandin analog used to treat glaucoma and ocular hypertension. It is a prodrug that is converted to its active form, unoprostone isopropyl ester, in the cornea. Unoprostone isopropyl ester lowers IOP by increasing uveoscleral outflow. []
  • Relevance: Unoprostone, like Tafluprost, is a prostaglandin analog that targets the FP receptor to lower IOP. Studies comparing their efficacy suggest that Tafluprost may be more potent in reducing IOP. []

Properties

CAS Number

209860-87-7

Product Name

Tafluprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1

InChI Key

WSNODXPBBALQOF-VEJSHDCNSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Solubility

Insoluble
5.28e-03 g/L

Synonyms

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate
AFP-168
tafluprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.